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Introduction
Modipafant, also known as UK-74,505 and its (+)-enantiomer UK-80,067, is a potent and

selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As a small molecule

drug, it has been investigated for its therapeutic potential in conditions where PAF-mediated

signaling plays a significant pathological role, such as asthma and dengue fever.[1][3] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and the mechanism of action of Modipafant, including detailed experimental

protocols and signaling pathway diagrams.

Chemical Structure and Properties
Modipafant is a complex heterocyclic compound with the chemical formula C34H29ClN6O3.[4]

Its structure is characterized by a dihydropyridine core, which is crucial for its antagonist

activity.

Table 1: Chemical and Physical Properties of Modipafant
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Property Value Source

Chemical Formula C34H29ClN6O3 [4]

Molecular Weight 605.09 g/mol [5]

CAS Number 122957-06-6 [4]

Alternative Names UK-74,505; UK-80,067 [1]

Appearance Not specified

Melting Point Not specified

Boiling Point Not specified

Solubility Not specified

SMILES String Not publicly available

IUPAC Name Not publicly available

Mechanism of Action: PAF Receptor Antagonism
Modipafant exerts its pharmacological effects by acting as a selective and irreversible

antagonist of the Platelet-Activating Factor Receptor (PAFR).[2] PAFR is a G-protein coupled

receptor (GPCR) that, upon binding to its ligand PAF, initiates a cascade of intracellular

signaling events.

The primary signaling pathway activated by PAFR involves the coupling to the Gq alpha

subunit of heterotrimeric G proteins. This activation of Gq leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in

intracellular calcium concentration is a key event that mediates various cellular responses to

PAF, including platelet aggregation, inflammation, and bronchoconstriction.

Modipafant, by binding to the PAFR, competitively inhibits the binding of PAF and prevents the

initiation of this signaling cascade. Its irreversible nature suggests a long-lasting inhibitory

effect on the receptor.[2]
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Caption: PAF Receptor signaling pathway and inhibition by Modipafant.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

PAF receptor antagonists like Modipafant.

Platelet Aggregation Assay
This in vitro assay is fundamental for assessing the ability of a compound to inhibit PAF-

induced platelet aggregation.

Objective: To determine the concentration-dependent inhibitory effect of Modipafant on PAF-

induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

Blood Collection and PRP Preparation:

Draw whole blood from healthy, drug-free volunteers into tubes containing 3.8% sodium

citrate (9:1 blood to citrate ratio).
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature

to obtain platelet-rich plasma (PRP).

Carefully collect the upper PRP layer.

Further centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to

obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).

Platelet Aggregation Measurement:

Use a light transmission aggregometer.

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the

aggregometer at 37°C.

Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

Add a specific concentration of Modipafant or vehicle control to the PRP and incubate for

a defined period.

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

Record the change in light transmission over time, which corresponds to the extent of

platelet aggregation.

Data Analysis:

Calculate the percentage of aggregation inhibition for each concentration of Modipafant
compared to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Modipafant concentration to

determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the

maximal aggregation).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1676680?utm_src=pdf-body
https://www.benchchem.com/product/b1676680?utm_src=pdf-body
https://www.benchchem.com/product/b1676680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whole Blood Collection
(Sodium Citrate)

Low-Speed Centrifugation
(Platelet-Rich Plasma)

High-Speed Centrifugation
(Platelet-Poor Plasma)

Aggregometer Setup
(37°C, PRP & PPP calibration)

Incubation of PRP with
Modipafant or Vehicle

Addition of PAF to
Induce Aggregation

Record Light Transmission

Calculate % Inhibition
and IC₅₀

Click to download full resolution via product page

Caption: Workflow for the in vitro platelet aggregation assay.

In Vivo Models
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Animal models are crucial for evaluating the efficacy of PAF antagonists in a physiological

setting.

1. PAF-Induced Bronchoconstriction in Guinea Pigs:

Objective: To assess the ability of orally administered Modipafant to inhibit bronchoconstriction

induced by intravenous PAF.

Methodology:

Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial

respiration and measurement of airway pressure. Cannulate a carotid artery to monitor blood

pressure and a jugular vein for drug and PAF administration.

Drug Administration: Administer Modipafant or vehicle orally at various doses and time

points before the PAF challenge.

PAF Challenge: Administer a bolus intravenous injection of PAF to induce

bronchoconstriction, which is measured as an increase in airway pressure.

Data Analysis: Calculate the percentage inhibition of the PAF-induced increase in airway

pressure at different doses of Modipafant to determine the ED50 (the dose that produces

50% of the maximal effect).

2. Clinical Trial for Dengue Fever (NCT02569827):

Objective: To evaluate the safety and efficacy of Modipafant in adult participants with

uncomplicated dengue fever.[3]

Methodology (as per trial design):

Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study.[3]

Participants: Adult patients with uncomplicated dengue fever diagnosed within 48 hours of

fever onset.[3]
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Intervention: Participants are randomized to receive one of the following treatments for 5

days:

Placebo

Modipafant 50 mg twice daily

Modipafant 100 mg twice daily

Primary Outcome Measures: Changes in viral load and fever duration.

Secondary Outcome Measures: Safety and tolerability, changes in platelet count, and other

clinical and laboratory parameters.

Conclusion
Modipafant is a well-characterized, potent, and selective antagonist of the PAF receptor with

demonstrated activity in both preclinical models and clinical investigations. Its mechanism of

action, centered on the inhibition of the Gq-PLC-Ca2+ signaling pathway, makes it a valuable

tool for studying PAF-mediated pathophysiology and a potential therapeutic agent for a range

of inflammatory and infectious diseases. The experimental protocols outlined in this guide

provide a foundation for the further investigation and characterization of Modipafant and other

PAF receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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